2-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
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Overview
Description
2-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a benzamide moiety attached to a quinoline ring system, which is further substituted with a methoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves multiple steps. One common method starts with the preparation of the quinoline ring system, which can be achieved through the Pfitzinger reaction. This involves the condensation of an anthranilic acid derivative with a ketone under acidic conditions to form the quinoline core.
Subsequently, the quinoline derivative is subjected to further functionalization. The introduction of the methoxy group can be achieved through methylation reactions using reagents such as methyl iodide in the presence of a base like potassium carbonate. The final step involves the formation of the benzamide moiety, which can be accomplished by reacting the quinoline derivative with benzoyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as the use of automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group using oxidizing agents such as potassium permanganate.
Reduction: The carbonyl group in the quinoline ring can be reduced to form a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 2-hydroxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide.
Reduction: Formation of 2-methoxy-N-(2-hydroxy-1,2,3,4-tetrahydroquinolin-6-yl)benzamide.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological system being studied. For example, in antimicrobial research, the compound may inhibit bacterial enzymes essential for cell wall synthesis, leading to bacterial cell death.
Comparison with Similar Compounds
Similar Compounds
- 2-hydroxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
- 2-methoxy-N-(2-hydroxy-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
- 2-chloro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
Uniqueness
2-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for drug development and other scientific research applications.
Biological Activity
2-Methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of heterocyclic compounds and is characterized by the presence of a methoxy group and a tetrahydroquinoline moiety. Understanding its biological activity is crucial for exploring its therapeutic potential.
- Molecular Formula: C₁₇H₁₆N₂O₃
- Molecular Weight: 296.32 g/mol
- CAS Number: 99139-82-9
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It is believed to inhibit specific enzymes by binding to their active sites, thereby disrupting biological pathways that could lead to therapeutic effects. For instance, it may influence the kynurenine pathway, which plays a significant role in neuroprotection and neurodegenerative diseases.
Biological Activities
Research indicates that this compound exhibits several biological activities:
-
Anticancer Activity:
- Similar compounds have shown promising anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.
- In vitro studies have demonstrated that derivatives of tetrahydroquinoline exhibit cytotoxic effects against various cancer cell lines.
-
Neuroprotective Effects:
- The compound may modulate neurotransmitter systems, particularly through its interaction with NMDA receptors.
- It has been suggested that it could help in the management of neurodegenerative diseases by balancing excitatory and inhibitory signals in neuronal systems.
-
Antimicrobial Properties:
- Compounds with similar structures have exhibited antimicrobial activity against several bacterial strains.
- The presence of the methoxy group may enhance lipophilicity, contributing to improved membrane penetration and antimicrobial efficacy.
Comparative Analysis with Related Compounds
The following table summarizes the structural features and biological activities of related compounds:
Compound Name | Structural Features | Biological Activity | Unique Aspects |
---|---|---|---|
3-Methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanamide | Butanamide moiety | Antimicrobial, anticancer | Different alkyl substitution affects solubility |
N-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide | Lacks methoxy group | Moderate anticancer | Reduced lipophilicity may affect bioavailability |
3-Methoxy-N-(2-hydroxyethyl)-benzamide | Hydroxyethyl substitution | Limited studies available | Potentially different pharmacokinetics |
Case Studies
Recent studies have highlighted the potential of this compound in various applications:
-
Inhibition of Kynurenine Aminotransferase:
A study focusing on the kynurenine pathway revealed that compounds similar to this benzamide can modulate levels of kynurenic acid and quinolinic acid in neuronal tissues. This modulation is crucial for managing conditions like Huntington's disease and AIDS dementia . -
Molecular Docking Studies:
Molecular docking simulations have indicated strong binding affinities between this compound and specific targets involved in cancer progression. These findings suggest potential therapeutic applications in oncology .
Properties
IUPAC Name |
2-methoxy-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-22-15-5-3-2-4-13(15)17(21)18-12-7-8-14-11(10-12)6-9-16(20)19-14/h2-5,7-8,10H,6,9H2,1H3,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGFXYQLUUQZTIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)NC(=O)CC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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